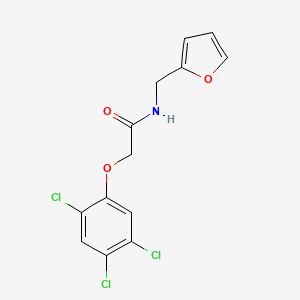![molecular formula C13H8N4O3 B5879647 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as NBDP, is a fluorescent compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the interaction of the nitro group with the amino group of the biomolecule, resulting in the formation of a stable adduct. This interaction results in a change in the fluorescence properties of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, which can be detected using various imaging techniques. The specificity of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine for different biomolecules can be controlled by modifying the functional groups of the compound.
Biochemical and Physiological Effects
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have minimal toxicity and does not interfere with the normal physiological processes of cells. It has been used to study the localization and dynamics of proteins in living cells, as well as the structure and function of nucleic acids. 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been used to study the metabolism of lipids and the transport of small molecules across cell membranes.
Advantages and Limitations for Lab Experiments
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several advantages for use in lab experiments, including its high sensitivity, specificity, and versatility. It can be used in various imaging techniques, and its fluorescence properties can be modified by changing the functional groups of the compound. However, 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has some limitations, including its high cost and the need for specialized equipment for imaging.
Future Directions
There are several future directions for the use of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in scientific research. One direction is the development of new biosensors for the detection of disease biomarkers and environmental pollutants. Another direction is the use of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in the study of protein-protein interactions and the development of new drugs that target these interactions. Additionally, the use of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in the study of membrane transport and the development of new drug delivery systems is an area of future research.
Synthesis Methods
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized using various methods, including the reaction of 2,6-dinitropyridine with 3-aminophenyl-1,2,4-oxadiazole in the presence of a catalyst. Another method involves the reaction of 2,6-dinitropyridine with 5-amino-3-(3-nitrophenyl)-1,2,4-oxadiazole in the presence of a base. Both methods result in the formation of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, which has a high yield and purity.
Scientific Research Applications
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively used in scientific research as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and lipids. It has been used in various imaging techniques, including confocal microscopy, fluorescence resonance energy transfer (FRET), and fluorescence lifetime imaging microscopy (FLIM). 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been used in the development of biosensors for the detection of disease biomarkers and environmental pollutants.
properties
IUPAC Name |
5-(3-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c18-17(19)11-3-1-2-10(8-11)13-15-12(16-20-13)9-4-6-14-7-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSXHNJZMPDAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5879568.png)
![4-tert-butyl-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5879570.png)

![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5879578.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5879583.png)

![2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide](/img/structure/B5879601.png)

![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)
![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)
![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)


